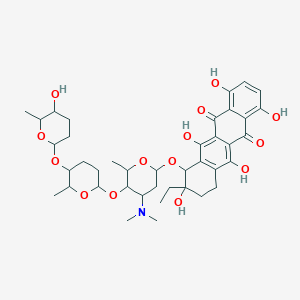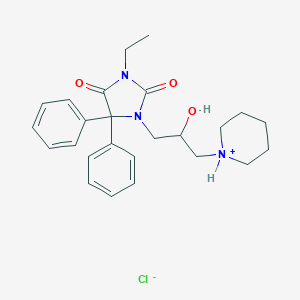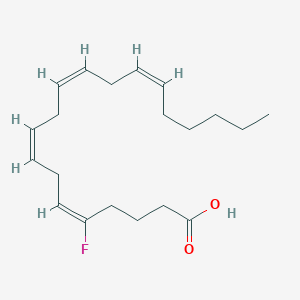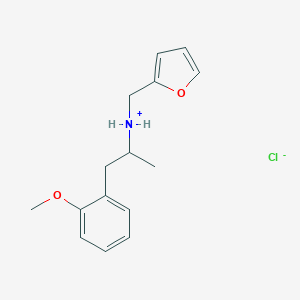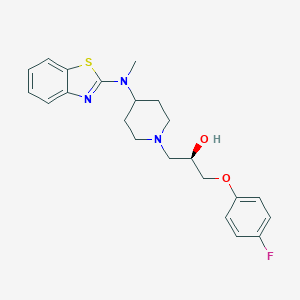
Obelmycin G
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Obelmycin G is a natural product that belongs to the group of antibiotics known as aminoglycosides. It was first discovered in the 1960s and has since been the subject of extensive research due to its potent antibacterial activity. Obelmycin G is produced by the bacterium Streptomyces hygroscopicus var. geldanus, and its chemical structure consists of a sugar molecule attached to an aminocyclitol ring.
Wissenschaftliche Forschungsanwendungen
Antibiotic Properties and Cytotoxicity
Obelmycin G, along with other obelmycins such as A, D, E, and F, is identified as a type of anthracycline antibiotic. These compounds were isolated from a variant strain of Streptomyces violaceus A262. Obelmycin G is categorized as a beta-isorhodomycinone glycoside. Its scientific applications are primarily centered around its antibiotic properties and cytotoxic effects. Studies have shown that obelmycin G exhibits in vitro cytotoxicity against murine leukemic L1210 cell culture. This property makes it a compound of interest in cancer research, particularly in understanding how certain antibiotics can be used to target cancer cells. Additionally, its antimicrobial activities have been assessed and compared with other known anthracyclines, highlighting its potential as an antimicrobial agent (Johdo et al., 1991).
Mechanism of Action Studies
The study of obelmycin G's mechanism of action is critical in understanding its potential applications in scientific research. For instance, related compounds like bleomycin (BLM) have been extensively studied for their ability to bind to DNA and cause damage, including single- and double-strand breaks. Such studies are crucial in understanding the molecular basis of the drug's cytotoxic effects and its potential use in cancer therapy. By studying the interactions of obelmycin G with DNA, researchers can gain insights into its mode of action, which is essential for developing more effective therapeutic strategies (McGall & Stubbe, 1988).
Applications Beyond Antibacterial Use
While obelmycin G's primary application is as an antibiotic, its unique properties make it a candidate for other scientific applications. For example, the understanding of its interaction with DNA can contribute to broader research in molecular biology and genomics. Additionally, its cytotoxic properties are of significant interest in cancer research, where understanding the mechanisms of cell death and DNA damage is vital. Research on similar compounds like bleomycin has demonstrated various applications in medical research, particularly in understanding the pathways of cell damage and repair (Chen et al., 2008).
Eigenschaften
CAS-Nummer |
107807-19-2 |
|---|---|
Produktname |
Obelmycin G |
Molekularformel |
C28H33NO10 |
Molekulargewicht |
543.6 g/mol |
IUPAC-Name |
10-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C28H33NO10/c1-5-28(37)9-8-12-17(27(28)39-16-10-13(29(3)4)22(32)11(2)38-16)24(34)21-20(23(12)33)25(35)18-14(30)6-7-15(31)19(18)26(21)36/h6-7,11,13,16,22,27,30-34,37H,5,8-10H2,1-4H3 |
InChI-Schlüssel |
AUMGNUSJWBCZIZ-UHFFFAOYSA-N |
SMILES |
CCC1(CCC2=C(C1OC3CC(C(C(O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C=CC(=C5C4=O)O)O)O)O |
Kanonische SMILES |
CCC1(CCC2=C(C1OC3CC(C(C(O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C=CC(=C5C4=O)O)O)O)O |
Synonyme |
obelmycin G |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




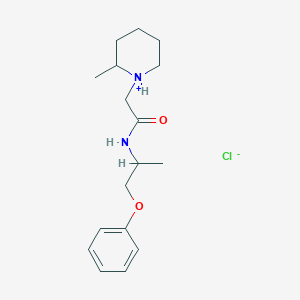
![Methyl 2-[6-[bis(2-methoxy-2-oxoethyl)amino]-5-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B218252.png)


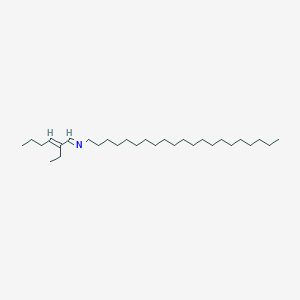
![(2Z,4E)-8-[(3aS,7aS)-7a-methyl-1,5-dioxo-2,3,3a,4,6,7-hexahydroinden-4-yl]-2,8-dihydroxy-5-methyl-6-oxoocta-2,4-dienoic acid](/img/structure/B218281.png)
![methyl 2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]butanoyl]amino]propanoyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]propanoyl]amino]butanoyl]amino]propanoate](/img/structure/B218286.png)

